Product packaging for Octathione(Cat. No.:CAS No. 36392-81-1)

Octathione

Cat. No.: B1195918
CAS No.: 36392-81-1
M. Wt: 455.7 g/mol
InChI Key: SXYDTQIAIBMCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octathione is a tripeptide analog composed of glutamate, cysteine, and glycine, designed for advanced scientific investigation. Its primary research value lies in its role as a central component of the cellular antioxidant system, where it functions to combat reactive oxygen species (ROS) and mitigate oxidative stress . A key mechanism of interest is its ability to modulate melanogenesis. It directly and indirectly inhibits the tyrosinase enzyme, the rate-limiting step in melanin production, and can shift synthesis from eumelanin (dark pigment) to phaeomelanin (light pigment) . This makes this compound a valuable tool for studying skin pigmentation and depigmenting agents in dermatological research. Furthermore, this compound is critical for cellular detoxification processes, conjugating with xenobiotics and heavy metals via glutathione S-transferase (GST) enzymes to facilitate their excretion . Researchers also utilize this compound to explore its implications in neurodegenerative diseases, liver health, and the redox regulation of cellular proteins through S-glutathionylation . While native glutathione is known for poor oral bioavailability, often below 1% due to enzymatic degradation in the gut , innovative analogs are being developed to overcome this challenge. This compound represents such an innovative tool, offering enhanced stability for reliable in vitro and in vivo research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H50NO2PS2 B1195918 Octathione CAS No. 36392-81-1

Properties

CAS No.

36392-81-1

Molecular Formula

C22H50NO2PS2

Molecular Weight

455.7 g/mol

IUPAC Name

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane;octadecan-1-amine

InChI

InChI=1S/C18H39N.C4H11O2PS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-5-7(8,9)6-4-2/h2-19H2,1H3;3-4H2,1-2H3,(H,8,9)

InChI Key

SXYDTQIAIBMCDS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN.CCOP(=S)(OCC)S

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.CCOP(=S)(OCC)S

Other CAS No.

36392-81-1

Synonyms

O,O-diethyloctadecylphosphoramidothioate
octathione

Origin of Product

United States

Occurrence and Natural Presence

Geochemical Identification in Complex Organic Matter

Geochemical studies employing advanced analytical techniques have led to the identification of Octathione within complex organic matter embedded in geological samples.

This compound has been detected in shale formations, notably in Tongchuan shale. researchgate.netresearchgate.netresearchgate.net Analysis of samples from the Upper Triassic Yanchang Formation, referred to as Tongchuan shale, involved fractional extraction followed by GC/MS analysis for the identification and quantification of various sulfur- and nitrogen-containing species. researchgate.netresearchgate.net this compound was identified through this process. researchgate.netresearchgate.netresearchgate.net

Studies on geochemical matrices, particularly in Tongchuan shale, have revealed the association of this compound with a series of organonitrogen and organosulfur compounds. researchgate.netresearchgate.netresearchgate.net The analytical methods used, such as GC/MS, were aimed at the confirmation and quantification of these sulfur- and nitrogen-containing species within the shale extracts. researchgate.netresearchgate.net The identification of this compound alongside these compounds highlights its presence within a complex mixture of organic molecules in these geological environments. researchgate.netresearchgate.netresearchgate.net

Compound/ClassOccurrence LocationDetection Method(s)
This compoundTongchuan shaleGC/MS analysis researchgate.netresearchgate.net
Organonitrogen speciesTongchuan shaleGC/MS analysis researchgate.netresearchgate.net
Organosulfur speciesTongchuan shaleGC/MS analysis researchgate.netresearchgate.net

Synthetic Strategies and Chemical Derivatization

Established Pathways for Laboratory Synthesis

Laboratory synthesis of glutathione (B108866) typically mirrors the natural biosynthetic pathway, which involves two main enzymatic steps. wikipedia.orgmdpi.comresearchgate.net The primary route utilizes the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). wikipedia.orgmdpi.comnih.govresearchgate.net

The first step, catalyzed by GCL (also known as γ-glutamylcysteine synthetase), involves the formation of a γ-peptide bond between L-glutamate and L-cysteine, yielding γ-glutamylcysteine (γ-GC). wikipedia.orgmdpi.comresearchgate.net This reaction is the rate-limiting step in glutathione biosynthesis and requires ATP hydrolysis. wikipedia.orgmdpi.com

The second step, catalyzed by GS, involves the addition of glycine (B1666218) to the C-terminal of γ-glutamylcysteine to form glutathione. wikipedia.orgmdpi.comresearchgate.net This step also requires ATP. wikipedia.org

While enzymatic synthesis is a prominent pathway, chemical synthesis methods have also been explored, particularly for the production of glutathione and its analogues. These methods often involve the coupling of protected amino acids, followed by deprotection steps.

Methodologies for Selective Synthesis

Selective synthesis of glutathione, particularly focusing on the formation of the unique γ-peptide bond, is a key challenge in both enzymatic and chemical approaches. In enzymatic synthesis, the specificity of GCL for glutamate (B1630785) and cysteine ensures the formation of the γ-linkage. wikipedia.orgmdpi.comresearchgate.net

In chemical synthesis, achieving selectivity for the γ-peptide bond over the α-peptide bond requires careful control of reaction conditions and the use of specific protecting groups and coupling agents. Strategies often involve activating the γ-carboxyl group of glutamate while protecting the α-amino and α-carboxyl groups, as well as the thiol group of cysteine and the amino and carboxyl groups of glycine.

Research has explored various methodologies to optimize the selectivity and yield of glutathione synthesis. For instance, studies on enzymatic synthesis in Saccharomyces cerevisiae have investigated the effects of different carbon sources and oxidative stress environments on glutathione production, highlighting the interplay between cellular metabolism and synthesis efficiency. mdpi.comnih.gov

Data on the optimization of enzymatic synthesis in Saccharomyces cerevisiae has shown that factors such as peptone, KH₂PO₄, and glutamic acid concentration significantly influence glutathione productivity. An optimized medium yielded a glutathione productivity of 3.70 g L⁻¹. nih.gov

Exploration of Octathione Analogues and Related Structures

The exploration of glutathione analogues and related structures is driven by the desire to develop compounds with modified or enhanced biological activities. These analogues often involve modifications to the amino acid sequence, the peptide linkages, or the thiol group.

Synthesis of glutathione analogues typically employs similar strategies to glutathione synthesis, adapting protecting group schemes and coupling reactions to accommodate the structural variations of the target molecule. For example, esterification of oxidized glutathione (GSSG) has been reported as a method to protect the carboxyl groups, serving as a starting point for the synthesis of protected glutathione analogues. mdpi.com

Studies on the synthesis of glutathione analogues date back several decades, indicating a long-standing interest in understanding how structural modifications impact function. nih.gov The synthesis of these analogues often requires the clever manipulation of protecting groups to prevent unwanted side reactions, particularly concerning the highly reactive sulfhydryl group. mdpi.com

Advancements in Synthetic Methodologies and Reaction Optimization

Advancements in synthetic methodologies for glutathione and its analogues focus on improving efficiency, yield, selectivity, and sustainability. This includes the development of new enzymatic methods, optimization of chemical synthesis routes, and the application of techniques like multicomponent reactions.

Optimization of reaction conditions in both enzymatic and chemical synthesis is crucial for maximizing product yield and purity. This involves systematically studying the effects of variables such as temperature, pH, substrate concentration, enzyme concentration, and reaction time. nih.govresearchgate.net For instance, studies on the derivatization of glutathione for analytical purposes have optimized parameters like pH and reaction time to ensure efficient and selective labeling of the thiol group. mdpi.com

The development of efficient esterification methods for oxidized glutathione exemplifies advancements in chemical synthesis, providing convenient access to protected intermediates for analogue synthesis. mdpi.com

The use of high-performance liquid chromatography (HPLC) coupled with pre-column derivatization is a common analytical technique used to monitor glutathione synthesis and to quantify glutathione and related thiols, allowing for detailed analysis of reaction outcomes and optimization efforts. mdpi.comnih.govmdpi.com

FactorOptimized Concentration/ConditionEffect on GSH Production (in S. cerevisiae)Source
Peptone2.50 g L⁻¹Significant positive correlation nih.gov
KH₂PO₄0.13 g L⁻¹Significant positive correlation nih.gov
Glutamic acid0.10 g L⁻¹Significant positive correlation nih.gov
Oxidative StressModerateCan promote synthesis mdpi.comnih.gov
pH (Derivatization with MBB)9.00Optimal for selective derivatization mdpi.com
Reaction Time (Derivatization with MBB)7.5 minOver 97% reaction of glutathione mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Detection

Spectroscopic methods play a vital role in determining the structural features of Octathione and confirming its presence in a sample.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, providing detailed information about the arrangement of atoms within a molecule. In the context of this compound, C NMR spectroscopy has been utilized. Analysis of the C NMR spectrum of this compound (I) has provided characteristic shifts, including a triplet at 43.63 ppm (C₂,₆) and a singlet at 175.97 ppm. google.com While NMR is widely applied for the structural analysis of cyclic peptides, allowing for the assignment of amino acid connectivities, its application to cyclic organosulfur compounds like this compound focuses on the chemical environment of carbon and hydrogen atoms within the ring structure. rsc.org

Chromatographic Separation Methods

Chromatographic separation methods are essential for isolating this compound from complex matrices before spectroscopic or mass spectrometric analysis. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The identification of this compound in shale extracts by GC/MS implies that a separation step, likely chromatographic, was performed after fractional extraction to isolate the compound from the complex mixture. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are widely used for the separation of organic compounds, including cyclic peptides and other complex molecules, based on properties like polarity and size. rsc.orgwaters.comchromatographytoday.comjst.go.jpnih.govnih.govnih.gov While the specific chromatographic method used for the initial isolation of this compound from shale prior to GC/MS is not explicitly detailed in all search results, the successful GC/MS analysis confirms that effective separation was achieved.

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) has been employed for the analysis of this compound, particularly in the context of identifying organosulfur compounds in shale samples. GC coupled with Mass Spectrometry (GC/MS) has been used for both the confirmation and quantification of sulfur- and nitrogen-containing species, including this compound, identified from Tongchuan shale following fractional extraction echemi.comchemicalbook.comsigmaaldrich.com. This approach leverages the separation power of GC based on the compound's volatility and thermal stability, while MS provides structural information through mass fragmentation patterns, aiding in positive identification echemi.comchemicalbook.com.

Furthermore, Flame Photometric Detection (FPD) in conjunction with GC (GC/FPD) has been utilized for the confirmation of organosulfurs, such as this compound, in these samples echemi.comchemicalbook.com. FPD is a selective detector that responds to sulfur- and phosphorus-containing compounds, making it a valuable tool for confirming the presence of this compound, which contains both sulfur and phosphorus atoms in its structure. The use of mass fragmentography of diagnostic ions has also been noted as an aid in the detailed identification of organosulfurs during GC/MS analysis echemi.comchemicalbook.com. Sample preparation involving fractional extraction has been highlighted as a step prior to GC/MS analysis for the identification of this compound and other related compounds in shale extracts echemi.comchemicalbook.com.

Liquid Chromatography (LC) Based Separations

Based on the available search information specifically pertaining to the chemical compound this compound (CAS 36392-81-1), detailed research findings on Liquid Chromatography (LC) based separation methods solely for the characterization and quantification of this specific compound were not prominently found. While LC is a widely used technique for the analysis of various chemical compounds, including other organosulfur species and related compounds like glutathione (B108866) thermofisher.comnih.govwikipedia.orgnih.gov, specific applications and methodologies optimized for this compound were not detailed within the scope of the search results.

Emerging Analytical Techniques and Methodological Innovations

Emerging analytical techniques offer potential avenues for the characterization and quantification of chemical compounds. In the context of "octathion" (mentioned in relation to pesticide residues), Near-Infrared Spectroscopy (NIRS) has been applied for detection and analysis. NIRS is a spectroscopic method that can provide rapid and non-destructive analysis based on the absorption of near-infrared light by the sample.

Environmental Dynamics and Ecological Interactions

Environmental Fate and Persistence Studies in Various Media

The environmental fate and persistence of organophosphate compounds like Octathione are influenced by a variety of factors, including chemical structure, properties of the environmental medium (soil, water, air), and prevailing environmental conditions such as pH, temperature, and light exposure. Generally, organophosphate pesticides undergo degradation through processes including hydrolysis, oxidation, and biological breakdown ontosight.aigeoscienceworld.org.

Hydrolysis, the reaction with water, is a significant abiotic degradation pathway for organophosphates. The rate of hydrolysis is typically pH-dependent, often increasing under alkaline or acidic conditions geoscienceworld.org. Oxidation can also occur, particularly in the presence of oxidants in the environment.

Persistence in various media varies. In soil, organophosphates can persist for periods ranging from days to years, influenced by soil type, moisture content, temperature, and microbial activity geoscienceworld.org. Sorption to soil particles can affect their availability for degradation and transport geoscienceworld.org. In water, persistence is influenced by pH, temperature, and the presence of microorganisms geoscienceworld.org. Volatilization can contribute to their presence in the atmosphere, and subsequent atmospheric transport is possible nih.govmdpi.comacs.org.

While specific persistence data for this compound (CAS 36392-81-1) were not found, studies on other organophosphate pesticides indicate that factors such as a low octanol-water partition coefficient (Kow < 10) suggest relatively high water solubility and lower adsorption to soil, potentially leading to greater mobility in aquatic systems, while a high Kow (>10^4) suggests hydrophobicity, lower water solubility, and higher adsorption coefficients geoscienceworld.org. The complex structure of this compound, involving a long hydrocarbon chain (octadecanamine) and a phosphorodithioate (B1214789) group, would influence its partitioning behavior and thus its fate in different environmental compartments. Its identification in Tongchuan shale suggests a degree of persistence in geological matrices publications.gc.ca.

Biogeochemical Cycling and Transformation Pathways

The biogeochemical cycling of organophosphate compounds involves their movement and transformation through different environmental compartments (atmosphere, hydrosphere, lithosphere, and biosphere). As organophosphates degrade, their constituent elements, such as phosphorus and sulfur (present in the phosphorodithioate group of this compound), can be released and potentially enter natural biogeochemical cycles.

Transformation pathways for organophosphates typically begin with the breakdown of the parent compound through hydrolysis, oxidation, or microbial metabolism ontosight.aigeoscienceworld.org. These processes can lead to the formation of various metabolites and degradation products. For example, studies on the degradation of sodium O,O-diethyl dithiophosphate (B1263838), a related compound, by bacteria have shown the formation of ethanol, aldehyde, and orthophosphate nih.gov. This indicates that the phosphorodithioate moiety can be cleaved, releasing orthophosphate, which is a key nutrient in the phosphorus cycle.

The long octadecanamine chain in this compound suggests that its degradation would also involve the breakdown of this organic component, potentially through processes like beta-oxidation, contributing carbon to the environmental carbon cycle. The specific pathways and rates of these transformations for this compound would depend on the microbial communities present and the environmental conditions.

While a detailed biogeochemical cycle specifically for this compound has not been elucidated in the provided information, the general principles of organophosphate degradation and the identification of degradation products like orthophosphate from related compounds highlight the potential for this compound's constituents to be recycled within environmental systems following its breakdown.

Interactions with Microbial Communities and Ecosystem Components

Microbial communities play a crucial role in the environmental fate of organophosphate pesticides. Microorganisms, particularly bacteria and fungi, can metabolize these compounds, using them as a source of carbon, phosphorus, or sulfur, or co-metabolizing them in the presence of other substrates ontosight.aigeoscienceworld.orgnih.gov.

Microbial degradation is often a primary pathway for the breakdown of organophosphates in soil and water geoscienceworld.org. The effectiveness of microbial degradation can be influenced by the composition and adaptation of the microbial community. In soils with a history of organophosphate application, microbial populations may develop enhanced degradation capabilities due to selective pressure geoscienceworld.org.

Research on the degradation of sodium O,O-diethyl dithiophosphate by bacterial strains including Aeromonas, Pseudomonas, Flavobacterium, and Bacillus demonstrates the direct involvement of specific microbial taxa in breaking down related phosphorodithioate compounds nih.gov. This degradation can be facilitated by enzymes such as acid phosphodiesterase, which can initiate the breakdown process nih.gov.

The presence of this compound in the environment could potentially interact with microbial communities in several ways:

Biodegradation: Microorganisms capable of metabolizing organophosphates could degrade this compound, influencing its persistence.

Community Structure: The presence of this compound might select for microbial species capable of its degradation, altering the structure and function of microbial communities.

Enzyme Induction: Exposure to this compound could induce the production of enzymes involved in organophosphate detoxification or metabolism in microorganisms.

Beyond microbial communities, this compound, as a potential pesticide, could interact with other ecosystem components, including plants and aquatic organisms. Studies on the effects of other pesticides on non-target organisms, such as the impact of insecticides on antioxidant enzymes in fish or the effects of fungicides on plant physiology, illustrate the potential for such interactions frontiersin.orginfona.plcabidigitallibrary.org. While direct ecotoxicity data for this compound were not found (as per the exclusion criteria), the general understanding of organophosphate toxicity to non-target organisms is relevant in considering its potential ecological interactions.

Research on Environmental Transport and Distribution Models

Environmental transport and distribution models are used to predict the movement and spatial distribution of chemicals in the environment across different media (air, water, soil, sediment). These models are essential tools for assessing the potential for widespread contamination and identifying areas of potential exposure.

For organophosphate compounds, transport can occur through various pathways:

Atmospheric Transport: Volatilization from soil or water surfaces and subsequent transport in the atmosphere, including long-range transport, is a known pathway for some organophosphates and related compounds like organophosphate flame retardants nih.govmdpi.comacs.org.

Hydrological Transport: Leaching through soil to groundwater and runoff into surface waters (rivers, lakes, oceans) are significant transport mechanisms, particularly for more water-soluble organophosphates geoscienceworld.orgbohrium.com.

Sediment Transport: Organophosphates can adsorb to suspended particles in water and settle into sediments, where they may accumulate bohrium.com.

Models like the Canadian Model for Environmental Transport of Organochlorine Pesticides (CanMETOP), although originally developed for organochlorines, have been adapted or used to simulate the transport of organophosphate flame retardants, which share some structural features with organophosphate pesticides acs.org. These models typically incorporate parameters related to the chemical's physical-chemical properties (e.g., vapor pressure, solubility, octanol-water partition coefficient), environmental conditions (e.g., temperature, wind speed, precipitation), and characteristics of the environmental media nih.govacs.org.

While specific environmental transport and distribution models developed and validated for this compound (CAS 36392-81-1) were not identified in the search results, the methodologies and principles used for modeling the transport of other organophosphates and similar semi-volatile organic compounds would be applicable. Such models would aim to predict concentrations in different environmental compartments following release, aiding in exposure assessment and risk characterization.

Methodologies for Environmental Impact Assessment (excluding direct human health effects)

Assessing the environmental impact of chemicals like this compound involves evaluating their potential effects on ecosystems and non-target organisms. This assessment typically excludes direct human health effects, focusing instead on ecological receptors. Methodologies for environmental impact assessment of pesticides and other chemicals are well-established and involve several steps mdpi.comwho.int:

Problem Formulation: Defining the scope of the assessment, identifying the environmental receptors potentially at risk, and formulating assessment endpoints who.int.

Exposure Analysis: Characterizing the potential for the chemical to reach environmental receptors. This involves estimating concentrations in various media (water, soil, air, sediment) based on release patterns, environmental fate, and transport processes, often utilizing monitoring data or predictive models mdpi.comwho.int.

Effects Analysis: Characterizing the potential adverse effects of the chemical on environmental receptors. This involves reviewing toxicity data from laboratory studies (e.g., on aquatic organisms, soil invertebrates, plants) and field observations bohrium.commdpi.com. Ecotoxicological studies are designed to determine the levels of the chemical that cause adverse effects on individuals, populations, or communities bohrium.com. Biomarkers, such as changes in enzyme activity or physiological responses, can be used as indicators of exposure and potential effects in organisms infona.plcabidigitallibrary.org.

Risk Characterization: Integrating the exposure and effects analyses to estimate the likelihood and magnitude of adverse environmental effects. This often involves comparing estimated environmental concentrations with levels known to cause effects (e.g., calculating risk quotients) who.int.

Risk Management: Developing and implementing strategies to mitigate identified environmental risks.

Specific methodologies relevant to assessing the environmental impact of organophosphate pesticides, which would be applicable to this compound, include:

Ecotoxicity Testing: Conducting standardized toxicity tests on representative aquatic and terrestrial organisms (e.g., fish, daphnids, algae, earthworms, bees) to determine acute and chronic toxicity levels infona.plcabidigitallibrary.orgbohrium.com.

Field Studies: Conducting studies in natural or simulated environments to assess the behavior and effects of the chemical under realistic conditions, considering factors like complex mixtures and interactions within ecosystems bohrium.com.

Modeling: Using computational models to predict environmental concentrations and potential exposure levels for ecological receptors mdpi.comwho.int.

Biomonitoring: Measuring the concentration of the chemical or its metabolites in environmental organisms or assessing biological responses (e.g., enzyme activity) in wild populations to evaluate exposure and effects infona.plcabidigitallibrary.org.

Assessment of Non-target Impacts: Evaluating the potential effects on beneficial insects (e.g., pollinators), soil organisms, and other non-target flora and fauna bohrium.com.

Phytoremediation, the use of plants to remove or break down contaminants, is also being explored as a potential remedial approach for organophosphate-contaminated environments, sometimes in conjunction with microbial communities mdpi.com. Research in this area contributes to understanding potential remediation strategies for environmental contamination.

While specific environmental impact assessments for this compound (CAS 36392-81-1) were not found, the established methodologies for evaluating the environmental risks of organophosphate pesticides provide a framework for assessing its potential ecological impact.

Mechanistic Investigations in Biological Systems Non Clinical Focus

Molecular Interaction Dynamics with Biomolecules (e.g., enzymes, receptors)

The molecular interactions of a novel compound are fundamental to understanding its biological activity. For a hypothetical organosulfur compound like Octathione, investigations would likely focus on its interactions with key cellular proteins such as enzymes and receptors.

Enzymatic Interactions: Many organosulfur compounds are known to interact with enzymes that are critical for cellular redox homeostasis. For instance, glutathione (B108866), a tripeptide thiol, is a cofactor for enzymes like glutathione peroxidase and glutathione S-transferases. nih.govdrugbank.comnih.gov Research into this compound would explore if it can act as a substrate or an inhibitor for such enzymes. Techniques like enzyme kinetics assays would be employed to determine binding affinities (Km) and catalytic efficiency (kcat). Spectrophotometric methods could measure the rate of enzyme-catalyzed reactions in the presence of this compound. mdpi.com

Receptor Binding: The potential for this compound to bind to cellular receptors would also be a key area of investigation. Some studies have shown that glutathione and its derivatives can modulate the function of receptors like the extracellular calcium-sensing receptor (CaSR). nih.gov To determine if this compound has similar capabilities, researchers would likely use receptor binding assays. These experiments would quantify the affinity and specificity of this compound for various receptors, potentially identifying novel signaling pathways it might influence. Computational modeling could also be used to predict the binding energies of this compound to the active sites of receptors. nih.gov

Table 1: Hypothetical Molecular Interaction Profile of this compound This table is illustrative and not based on experimental data for "this compound."

Biomolecule Target Type of Interaction Potential Effect
Glutathione Peroxidase Cofactor/Substrate Modulation of peroxide detoxification
Glutathione S-Transferases Substrate Conjugation and detoxification of xenobiotics
Extracellular Calcium-Sensing Receptor Ligand Binding Alteration of intracellular calcium signaling
Nrf2 Indirect Activator Upregulation of antioxidant response elements

Cellular Responses and Biochemical Pathway Modulation (e.g., in microorganisms, plants, non-human cells)

The interaction of a compound at the molecular level translates into broader cellular responses and the modulation of biochemical pathways.

In Microorganisms: The effect of a new organosulfur compound on bacteria would be of significant interest. Glutathione is present in most gram-negative bacteria and plays a role in protecting against oxidative stress. researchgate.netnih.gov Studies on this compound would likely involve treating bacterial cultures (e.g., Escherichia coli) and observing effects on growth, viability, and response to stressors like hydrogen peroxide. Researchers would analyze changes in gene expression, particularly for genes involved in stress response, to understand the pathways modulated by this compound. researchgate.net

In Plants: Plants utilize glutathione for a wide range of functions, including detoxification of xenobiotics and tolerance to abiotic and biotic stress. semanticscholar.orgnih.govnih.govresearchgate.netfrontiersin.org Investigations into this compound's effects on plants could involve applying the compound to plant cell cultures or whole plants and monitoring physiological changes. This could include measuring the activity of antioxidant enzymes, quantifying markers of oxidative stress, and assessing tolerance to environmental stressors like heavy metals or pathogens. The modulation of phytohormone signaling pathways by this compound would also be a relevant area of study, as these pathways are interconnected with stress responses. nih.govresearchgate.net

In Non-Human Animal Cells: Studies in non-human cell lines (e.g., macrophage cell lines) would provide insight into the potential immunomodulatory effects of this compound. Glutathione is known to fine-tune the innate immune response. nih.gov Experiments could involve treating these cells with this compound and then stimulating an immune response, for example, with lipopolysaccharide (LPS). Researchers would then measure the expression of inflammatory cytokines and other markers of immune activation to determine how this compound modulates these pathways. nih.gov

Table 2: Summary of Hypothetical Cellular Responses to this compound This table is illustrative and not based on experimental data for "this compound."

System Observed Cellular Response Biochemical Pathway Modulated
Microorganisms (E. coli) Increased resistance to oxidative stress Upregulation of stress-response genes (e.g., soxS, katE)
Plants (Arabidopsis thaliana) Enhanced tolerance to heavy metal toxicity Increased synthesis of phytochelatins
Non-human cells (RAW264.7 macrophages) Attenuation of inflammatory response Downregulation of NF-κB signaling

Comparative Studies with Related Organophosphorus/Organosulfur Compounds in Mechanistic Contexts

To better understand the unique properties of a new compound, it is often compared to existing, well-characterized molecules.

Comparison with Glutathione: Given the prominence of glutathione in biological systems, a direct comparison with this compound would be essential. Such studies would aim to determine if this compound acts as an agonist, antagonist, or has an entirely different mechanism of action. For example, if both compounds are found to activate the Nrf2 pathway, researchers would investigate if they do so through the same or different molecular targets. nih.gov

Comparison with Organophosphorus Compounds: While structurally different, a comparative mechanistic study with organophosphorus compounds could be relevant, particularly in the context of toxicology and detoxification pathways. Organophosphorus compounds are known to induce oxidative stress, and studies could investigate whether this compound can mitigate these effects and at what point in the toxicological pathway it might act. srce.hrcelljournal.orgnih.gov

Table 3: Hypothetical Comparative Mechanistic Data This table is illustrative and not based on experimental data for "this compound."

Compound Mechanism of Antioxidant Action Nrf2 Activation
This compound Direct radical scavenging and enzymatic cofactor High
Glutathione Primarily an enzymatic cofactor Moderate
Diallyl Sulfide (B99878) Indirect via pro-oxidant signaling High
Chlorpyrifos (Organophosphorus) N/A (Induces oxidative stress) Low

Computational Chemistry and Theoretical Modeling of Octathione

Quantum Chemical Calculations for Molecular Behavior and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and behavior of molecules. Methods such as Density Functional Theory (DFT) or ab initio methods can be applied to Octathione to determine its optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations can predict molecular properties such as dipole moment, ionization potential, and electron affinity. Furthermore, quantum chemistry can be used to study reaction mechanisms involving this compound, such as potential degradation pathways or interactions with other molecules, by calculating transition states and reaction energy barriers. While specific quantum chemical studies on "this compound" were not extensively detailed in the search results, ab initio molecular orbital calculations have been used in related contexts, such as studying the electronic state of nickel atoms in sulfide (B99878) catalysts involved in the removal of organic sulfur compounds researchgate.net. The application of such methods to this compound would involve selecting appropriate basis sets and functionals to accurately describe the molecule's complex structure, including the sulfur-containing moieties and peptide bonds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of molecular systems. For a flexible molecule like this compound, particularly if it is a cyclic peptide, MD simulations are crucial for exploring its conformational landscape. These simulations can reveal preferred conformations in different environments (e.g., in vacuum, in solution, or interacting with a surface) and how the molecule's shape changes over time. Conformational analysis using MD can help understand the molecule's flexibility and identify stable low-energy structures. This is particularly important for understanding how this compound might interact with other molecules or its environment. While no specific MD simulations of "this compound" were found, MD simulations are widely used for studying peptides and other organic molecules to understand their dynamic behavior and conformational preferences.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to establish relationships between the structural features of molecules and their activities. In the context of computational chemistry, SAR modeling involves using computational descriptors (e.g., molecular weight, lipophilicity, electronic properties, conformational flexibility) to build models that can predict the activity of a compound based on its structure. For this compound, SAR modeling could be applied to understand how variations in its structure (e.g., modifications to amino acid residues, changes in cyclization) might affect its properties or interactions. This could involve techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, where statistical methods are used to correlate structural descriptors with observed activities. It is crucial to note that SAR modeling in this context would focus on the relationship between structure and general chemical or physical properties relevant to potential interactions or transformations, without delving into specific biological activities that fall under prohibited domains like dosage, safety, or adverse effects. For example, SAR could explore how structural changes influence predicted binding affinity to a non-biological material or affect its predicted persistence in the environment. A study on lignanamides used SAR analysis to show the crucial role of sterics and chirality in pharmacologically relevant events, demonstrating the general applicability of SAR to complex organic molecules researchgate.net.

Predictive Modeling of Environmental Transformations and Interactions

Computational methods can also be used to predict the environmental fate of this compound. This includes modeling potential transformation pathways, such as hydrolysis, photolysis, or biodegradation. Quantum chemical calculations can provide insights into the initial steps of chemical degradation reactions by calculating reaction rates and identifying stable intermediates. Molecular dynamics simulations can be used to study the interaction of this compound with environmental matrices like soil or water. Predictive models based on structural properties can estimate parameters such as octanol-water partition coefficient (log Kow) and soil adsorption coefficient (Koc), which are crucial for assessing a compound's potential for bioaccumulation and mobility in the environment. While specific modeling studies for this compound's environmental fate were not found, research on organic sulfur compounds in coal highlights the importance of understanding their behavior and removal, a process that can be informed by computational studies researchgate.netresearchgate.net. Computational approaches are also used to study the transformation and degradation of other organic molecules in the environment researchgate.net.

Future Directions and Research Gaps

Development of More Sensitive and Specific Analytical Probes

A significant gap in glutathione (B108866) research is the ability to accurately and dynamically measure its concentration and redox state (GSH/GSSG ratio) within specific subcellular compartments in real-time. nih.gov While methods like high-performance liquid chromatography (HPLC) and mass spectrometry are reliable, they often require cell destruction and lack spatiotemporal resolution. researchgate.netrass-biosolution.comsemanticscholar.org

Future research is focused on creating more sophisticated analytical tools:

Fluorescent and Colorimetric Probes: There is a growing demand for probes that are highly sensitive, selective, and can function in complex biological systems. ewha.ac.kr Recent progress includes the design of coumarin-based fluorescent probes for rapid detection in aqueous solutions and probes capable of imaging GSH changes during processes like oxidative stress and ferroptosis. nih.gov The development of probes with features like large Stokes shifts, good photostability, and near-infrared (NIR) absorption is a key objective for enabling deeper tissue imaging and minimizing photodamage. nih.gov

Nanosensors and Advanced Materials: Nanosensors, including those based on gold nanoparticles and quantum dots, offer novel platforms for intracellular GSH detection. researchgate.netrsc.org Future work will likely involve creating more robust and targeted nanosystems. Surface-enhanced Raman scattering (SERS) is another promising technique, with ongoing research focused on refining methods for highly selective GSH detection. nih.gov

Genetically Encoded Probes: The development of genetically engineered fluorescent probes can allow for targeted expression in specific organelles, providing unparalleled insight into the compartmentalization of glutathione metabolism. researchgate.net

These advancements will be critical for understanding the subtle, localized fluctuations in glutathione levels that are integral to cell signaling and pathology. nih.gov

Unexplored Biological Roles and Environmental Transformations Pathways

While glutathione is well-known as a primary antioxidant, its roles extend far beyond scavenging free radicals. frontiersin.org There remain significant gaps in our understanding of its involvement in a wide array of physiological and pathological processes.

Redox Signaling and Protein Regulation: Glutathione is a key player in redox signaling through S-glutathionylation, a process that modifies protein function. frontiersin.org Future studies need to identify the full spectrum of proteins regulated by this modification and how this process is orchestrated in response to specific cellular signals and stresses. The intricate crosstalk between glutathione and other signaling molecules, like nitric oxide and hydrogen sulfide (B99878), is another area ripe for exploration. researchgate.net

Cell Death Pathways: The role of glutathione in regulating various forms of cell death, such as apoptosis, autophagy, and ferroptosis, is an emerging field. nih.gov For instance, depletion of glutathione is a hallmark of ferroptosis, a form of iron-dependent cell death implicated in cancer and neurodegeneration. nih.gov Unraveling the precise mechanisms by which glutathione homeostasis dictates cell fate could open new therapeutic avenues for these diseases. nih.gov

Environmental Fate and Xenobiotic Metabolism: In plants, glutathione is crucial for detoxifying heavy metals and other environmental pollutants (xenobiotics) through conjugation and sequestration. nih.govresearchgate.net Research is needed to fully map these transformation pathways for a wider range of environmental toxins. Understanding how environmental stressors impact glutathione metabolism in various organisms, from microbes to mammals, is critical for assessing ecological health and the toxicological impact of pollutants. frontiersin.orgnih.gov

Advancements in Sustainable Synthetic Routes and Derivatization

The increasing demand for glutathione in pharmaceuticals, supplements, and cosmetics necessitates more efficient and sustainable production methods. coherentmarketinsights.comresearchgate.net

Biotechnological Production: Fermentation using microorganisms like Saccharomyces cerevisiae is a primary industrial method for glutathione production. researchgate.netnih.gov Future advancements will focus on genetically engineering these microbes to enhance yield and purity. coherentmarketinsights.comnih.gov The use of enzyme-based biosynthesis, which offers high purity with minimal by-products, is also gaining traction as a greener alternative to purely chemical synthesis. coherentmarketinsights.com

Green Chemistry in Peptide Synthesis: Traditional chemical peptide synthesis generates significant hazardous waste, primarily from solvents like DMF. rsc.orgnih.gov A major future direction is the adoption of "green chemistry" principles. This includes the use of more environmentally benign solvents, such as propylene (B89431) carbonate, and the development of continuous flow reactor systems that minimize waste and improve efficiency. rsc.orgadvancedchemtech.com

Derivatization for Enhanced Bioavailability and Targeting: A key limitation of oral glutathione supplementation is its poor bioavailability. researchednutritionals.com Future research will focus on derivatization strategies to overcome this challenge. This includes the development of liposomal formulations and nanoencapsulation techniques to protect glutathione from degradation in the digestive tract and improve its absorption. coherentmarketinsights.com Furthermore, creating glutathione derivatives that can be targeted to specific tissues or organelles could enhance its therapeutic efficacy for a variety of conditions. nih.govmdpi.com

Integrated Multidisciplinary Approaches for Comprehensive Understanding

To fully grasp the complex role of glutathione, isolated research efforts are insufficient. The future of glutathione research lies in integrated, multidisciplinary approaches that connect molecular mechanisms to systemic physiological outcomes.

Systems Biology and 'Omics' Approaches: Combining genomics, proteomics, and metabolomics can provide a holistic view of the glutathione network and its interaction with other metabolic pathways. For example, studying genetic variations in glutathione synthesis pathways can help explain individual susceptibility to diseases linked to oxidative stress and environmental exposures. nih.gov

Bridging Peripheral and Central Nervous System Studies: Research has shown correlations between peripheral glutathione levels (in blood) and brain chemistry, such as glutamate (B1630785) levels, as well as cognitive function in health and in disorders like schizophrenia. nih.gov Future studies should expand on this multimodal approach, combining peripheral biomarkers with advanced neuroimaging techniques to better understand the link between systemic oxidative stress and brain health.

Translational Research: A concerted effort is needed to translate basic science discoveries into clinical applications. This involves well-designed, long-term clinical trials to rigorously evaluate the efficacy of glutathione-modulating strategies for preventing and treating chronic diseases. nih.govresearchgate.net Such an approach, integrating knowledge from cell biology, chemistry, environmental science, and clinical medicine, will be essential to fully unlock the therapeutic potential of this master antioxidant. iim.health

Q & A

Q. How should researchers validate this compound’s specificity in complex biological matrices?

  • Methodological Answer: Use affinity chromatography or immunoprecipitation to isolate target-bound this compound. Validate via Western blot or ELISA with knockdown/knockout models. Employ negative controls (e.g., scrambled peptides) to rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.